![molecular formula C14H10F3NO2 B7826239 Flufenamic Acid-d4](/img/structure/B7826239.png)
Flufenamic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flufenamic Acid-d4 is a deuterated form of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (fenamate) class. This compound is primarily used as an internal standard in the quantification of flufenamic acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Flufenamic acid itself is known for its analgesic, anti-inflammatory, and antipyretic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid-d4 involves the incorporation of deuterium atoms into the flufenamic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of flufenamic acid can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.
Purification: Post-synthesis purification steps such as crystallization or chromatography to isolate the deuterated compound.
化学反应分析
Types of Reactions
Flufenamic Acid-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Pharmacological Properties and Mechanisms
Flufenamic acid, including its deuterated form, has been shown to possess several pharmacological activities:
- Anti-inflammatory Effects : FFA acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition contributes to its effectiveness in treating conditions characterized by inflammation .
- Ion Channel Modulation : FFA-d4 has been identified to modulate various ion channels, including blocking chloride channels and L-type calcium channels, while activating potassium channels . This modulation can influence neuronal signaling and muscle contraction, making it relevant in respiratory therapies.
Analytical Applications
FFA-d4 is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic research. The deuterated form allows for precise quantification of flufenamic acid and its metabolites in biological samples due to its distinct mass spectrum compared to the non-deuterated compound.
Recent studies have highlighted the potential therapeutic applications of flufenamic acid and its analogs:
- Asthma Treatment : Research indicates that flufenamic acid can act as a potent agonist for bitter taste receptors (TAS2R14), leading to relaxation of airway smooth muscle cells (ASMCs) and reduction of airway resistance in asthmatic models . This dual action—bronchodilation and anti-inflammation—positions FFA as a promising candidate for asthma therapy.
- Dysmenorrhea Management : Clinical trials have demonstrated that flufenamic acid effectively alleviates pain associated with primary dysmenorrhea, with significant relief reported by patients over extended use . This underscores its utility beyond respiratory conditions.
作用机制
Flufenamic Acid-d4, like flufenamic acid, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . By inhibiting COX-1 and COX-2, flufenamic acid reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, flufenamic acid has been shown to activate TRPC6 channels and inhibit prostaglandin F synthase .
相似化合物的比较
Flufenamic Acid-d4 can be compared with other fenamate NSAIDs, such as:
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Meclofenamic Acid: Known for its potent anti-inflammatory effects.
Niflumic Acid: Used primarily for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms can enhance the accuracy and precision of quantitative analyses by reducing matrix effects and improving signal-to-noise ratios .
生物活性
Flufenamic Acid-d4 is a deuterated derivative of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The deuteration enhances its utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways more accurately. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Inhibition of Cyclooxygenase (COX) :
this compound primarily functions as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins that mediate inflammation and pain. This inhibition contributes to its anti-inflammatory effects, similar to its parent compound, Flufenamic Acid .
Ion Channel Modulation :
The compound also modulates various ion channels, including:
- Chloride Channels : Blocking these channels reduces cellular excitability.
- Calcium Channels : Inhibition of L-type Ca2+ channels affects muscle contraction and neurotransmitter release.
- Transient Receptor Potential (TRP) Channels : this compound inhibits several TRP channels while activating TRPC6, contributing to its analgesic effects .
Activation of AMPK :
this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis and inflammation regulation .
Biological Activity and Therapeutic Applications
This compound exhibits several notable biological activities:
-
Anti-inflammatory Effects :
- In a mouse model, this compound significantly reduced inflammation induced by Vibrio cholerae, demonstrating its potential as an anti-inflammatory agent .
- It attenuates lipopolysaccharide-induced inflammatory responses in airway smooth muscle cells (ASMCs), indicating its role in respiratory conditions such as asthma .
- Bronchodilation :
- Analgesic Properties :
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | COX inhibition, AMPK activation | |
Bronchodilation | Activation of TAS2R14, Ca2+ signaling | |
Analgesic | TRP channel modulation |
Case Study: Asthma Treatment Efficacy
A study conducted on ovalbumin-induced asthmatic mice demonstrated that this compound effectively reduced airway resistance and improved lung function. The compound's mechanism involved the relaxation of ASMCs through the activation of specific bitter taste receptors (TAS2R14) and subsequent signaling cascades that led to increased intracellular calcium levels and potassium channel activation .
属性
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。